Cas no 2006281-61-2 ((E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride)
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
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- MDL: MFCD29049240
- Inchi: 1S/C13H18N2O2.ClH/c1-15(2)9-3-4-13(17)14-12-7-5-11(10-16)6-8-12;/h3-8,16H,9-10H2,1-2H3,(H,14,17);1H
- InChI Key: HVCSSBOGPCKDRQ-UHFFFAOYSA-N
- SMILES: N(C1C=CC(CO)=CC=1)C(=O)C=CCN(C)C.Cl
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR471514-250mg |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride |
2006281-61-2 | 250mg |
£490.00 | 2023-08-31 | ||
| abcr | AB543046-250 mg |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide HCl; . |
2006281-61-2 | 250MG |
€898.30 | 2023-03-11 | ||
| Key Organics Ltd | CS-12167-250MG |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride |
2006281-61-2 | >95% | 0.25 g |
£717.00 | 2023-04-17 | |
| abcr | AB543046-250mg |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide HCl; . |
2006281-61-2 | 250mg |
€876.00 | 2024-08-02 | ||
| Key Organics Ltd | CS-12167-0.25g |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride |
2006281-61-2 | >95% | 0.25g |
£719.00 | 2025-02-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038997-0.1g |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride |
2006281-61-2 | ≥95% | 0.1g |
¥4442.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038997-0.25g |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride |
2006281-61-2 | ≥95% | 0.25g |
¥5226.00 | 2025-04-16 |
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Suppliers
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride and Its Significance in Modern Chemical Biology
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride, with the CAS number 2006281-61-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The hydrochloride salt form enhances its solubility and stability, making it a versatile candidate for various biochemical assays and therapeutic investigations.
The structural framework of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride consists of a butenamide core substituted with a dimethylamino group and a hydroxymethylphenyl moiety. This configuration imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The presence of the dimethylamino group suggests potential for alkaloid-like activities, while the hydroxymethylphenyl group may contribute to hydrogen bonding capabilities, enhancing binding affinity to protein receptors.
In recent years, there has been growing interest in exploring the pharmacological properties of amide derivatives, particularly those incorporating aromatic rings and amino functionalities. Studies have indicated that such compounds often exhibit modulatory effects on enzymes and receptors involved in inflammatory pathways, neurodegeneration, and metabolic disorders. The (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride molecule aligns with this trend, offering a promising scaffold for further derivatization and optimization.
One of the most compelling aspects of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride is its potential role in developing novel therapeutic agents. Research has demonstrated that amide-based compounds can serve as intermediates in the synthesis of more complex molecules with enhanced bioactivity. For instance, modifications to the hydroxymethylphenyl group could lead to derivatives with improved selectivity for specific biological targets, reducing off-target effects and increasing therapeutic efficacy.
The hydrochloride salt form of this compound further enhances its utility in pharmaceutical applications. Salts are often preferred in drug formulations due to their improved solubility, stability, and bioavailability. The hydrochloride form of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride ensures that the compound remains soluble in aqueous solutions, facilitating its use in various experimental settings, including high-throughput screening assays and in vitro drug testing.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Molecular docking studies have been conducted on (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride, revealing potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are implicated in inflammation and tissue degradation, making them attractive targets for anti-inflammatory and anti-fibrotic therapies.
The dimethylamino group in the structure of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride is particularly noteworthy due to its ability to form stable hydrogen bonds with polar residues in protein binding pockets. This interaction can enhance the compound's affinity for its target site, leading to more potent pharmacological effects. Additionally, the amine functionality may participate in other types of non-covalent interactions, such as cation-π interactions, further stabilizing the binding complex.
In conclusion, (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride represents a valuable compound for chemical biologists and pharmaceutical researchers. Its unique structural features, combined with its potential for modulating key biological pathways, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases.
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